Platinum(IV) oxide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

Platinum(IV) oxide hydrate, also known as Adams' catalyst or platinum dioxide hydrate, finds its primary use in scientific research as a catalyst []. Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves.

Platinum(IV) oxide hydrate is particularly effective in hydrogenation and hydrogenolysis reactions []. Hydrogenation involves the addition of hydrogen atoms to a molecule, while hydrogenolysis involves breaking a bond in a molecule using hydrogen. These reactions are crucial in various fields of scientific research, including:

- Organic synthesis: Platinum(IV) oxide hydrate is used to synthesize various organic compounds, such as pharmaceuticals, fine chemicals, and advanced materials [].

- Fuel cell research: It can be used as a catalyst in fuel cells, which convert chemical energy into electrical energy.

Other Applications:

Beyond catalysis, platinum(IV) oxide hydrate has other applications in scientific research, including:

- Dehydrogenation: This process involves removing hydrogen atoms from a molecule. Platinum(IV) oxide hydrate can be used as a dehydrogenation catalyst in specific reactions [].

- Selective oxidation: This process involves oxidizing a specific functional group in a molecule while leaving other groups untouched. Platinum(IV) oxide hydrate can be used as a selective oxidation catalyst for primary alcohols [].

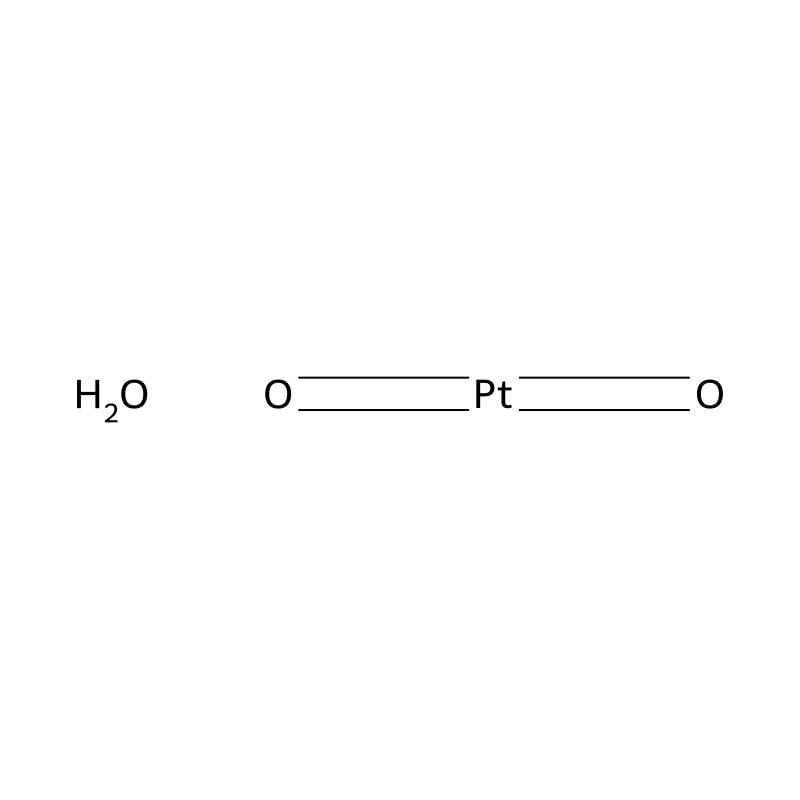

Platinum(IV) oxide hydrate is a dark brown powder []. Its exact chemical formula can be written as PtO₂·xH₂O, where "x" represents an indefinite number of water molecules loosely bound to the central platinum(IV) oxide core []. The origin of this compound can be traced back to the reduction of chloroplatinic acid (H₂PtCl₆) with various reducing agents.

The significance of platinum(IV) oxide hydrate lies in its potent catalytic activity. It serves as a versatile catalyst for hydrogenation and hydrogenolysis reactions in organic synthesis []. These reactions involve the addition of hydrogen (hydrogenation) or the cleavage of a bond with hydrogen (hydrogenolysis) to organic molecules.

Molecular Structure Analysis

The precise structure of platinum(IV) oxide hydrate is not fully elucidated due to the variable water content ("x" in the formula). However, the core structure is believed to be a distorted rutile lattice, where platinum(IV) cations are octahedrally coordinated with oxide anions []. The indefinite number of water molecules are thought to be weakly bound to the surface hydroxyl groups on the PtO₂ framework through hydrogen bonding.

Chemical Reactions Analysis

Synthesis:

The most common method for synthesizing platinum(IV) oxide hydrate involves the reduction of chloroplatinic acid with sodium formate (HCOONa).

PtCl₆²⁻ + 2HCOONa + H₂O → PtO₂·xH₂O + 4CO₂ + 2NaCl + 2HCl

Decomposition:

Platinum(IV) oxide hydrate decomposes upon heating to release oxygen gas and form platinum metal [].

2PtO₂·xH₂O → 2Pt + xH₂O + O₂

Chemical Reactions as a Catalyst:

Platinum(IV) oxide hydrate is not the active catalyst itself. Upon activation with hydrogen gas, it readily converts to finely dispersed platinum metal particles known as platinum black, which is the true catalytic species []. Platinum black facilitates various hydrogenation and hydrogenolysis reactions. Here's an example of a simple alkene hydrogenation:

C₂H₄ (alkene) + H₂ → C₂H₆ (alkane)

Physical And Chemical Properties Analysis

- Hydrogenation: The compound can convert alkenes and alkynes into alkanes through the addition of hydrogen. This reaction often proceeds with syn stereochemistry, leading to the formation of cis-alkenes from alkynes .

- Hydrogenolysis: It effectively reduces nitro compounds to amines while minimizing side reactions, making it a preferred catalyst over palladium in certain scenarios .

- Dehydrogenation: The compound can facilitate the removal of hydrogen from various substrates, which is essential in synthetic organic chemistry.

The activation of platinum(IV) oxide hydrate occurs upon exposure to hydrogen, converting it into platinum black, which is the active catalytic form responsible for these reactions .

Platinum(IV) oxide hydrate is synthesized through several methods:

- From Chloroplatinic Acid: The most common method involves the fusion of chloroplatinic acid with sodium nitrate. This process generates platinum nitrate, which upon heating yields platinum(IV) oxide hydrate:

- Reaction:

- Further heating leads to:

- Reaction:

- Alternative Methods: Other synthesis routes may involve different platinum salts or precursors, but the chloroplatinic acid route remains the most prevalent due to its efficiency and yield.

Platinum(IV) oxide hydrate is unique due to its specific role as a precursor to active platinum catalysts upon reduction and its effectiveness in selective organic transformations .

Research on interaction studies involving platinum(IV) oxide hydrate typically focuses on its catalytic behavior rather than direct interactions with biological systems. Studies have shown that the effectiveness of this catalyst can be significantly influenced by factors such as solvent pH and the presence of other functional groups in substrates being reacted .

Platinum(IV) oxide hydrate, commonly known as Adams catalyst, represents one of the most versatile heterogeneous catalysts for hydrogenation reactions across diverse organic functional groups [1] [2]. The compound exists as platinum(IV) oxide hydrate (PtO₂- H₂O) and functions through a distinctive activation mechanism where the platinum dioxide precursor undergoes reduction to platinum black upon exposure to hydrogen gas [1] [3].

Ketone Reduction Pathways

The hydrogenation of ketones to alcohols proceeds through a well-characterized mechanistic pathway where platinum(IV) oxide hydrate demonstrates exceptional selectivity [1] [3]. Research has shown that the active platinum black surface facilitates hydrogen dissociation, creating hydride species that subsequently react with adsorbed ketone molecules [4] [5]. The reaction pathway involves initial coordination of the carbonyl oxygen to the platinum surface, followed by sequential hydrogen addition to form the corresponding alcohol product [6] [7].

Experimental studies have documented conversion rates exceeding 95% for various ketone substrates under standard hydrogenation conditions [3] [8]. The catalyst exhibits particular effectiveness in the reduction of aromatic ketones, where the electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon [1] [9].

Nitro Group Reduction Mechanisms

The reduction of nitro compounds to amines represents a fundamental application of platinum(IV) oxide hydrate, with mechanistic studies revealing a complex multi-step pathway [1] [10]. The initial step involves coordination of the nitro group to the platinum surface through the oxygen atoms, followed by sequential hydrogen addition and nitrogen-oxygen bond cleavage [10] [6].

Kinetic studies have demonstrated that platinum catalysts exhibit superior selectivity compared to palladium alternatives, particularly in minimizing hydrogenolysis side reactions [1] [3]. The reaction proceeds through intermediate hydroxylamine species, with complete reduction typically achieved under mild reaction conditions [10] [6].

Alkene and Alkyne Hydrogenation

The hydrogenation of unsaturated carbon-carbon bonds follows distinct mechanistic pathways depending on the substrate structure [1] [4]. For alkyne substrates, platinum(IV) oxide hydrate demonstrates remarkable stereoselectivity, producing cis-alkenes through syn addition of hydrogen across the triple bond [1] [3].

Surface science studies have revealed that the platinum black surface facilitates dissociative hydrogen adsorption, creating surface-bound hydrogen atoms that participate in the hydrogenation process [4] [11]. The reaction mechanism involves initial alkene coordination to the platinum surface in a π-complex fashion, followed by sequential hydrogen addition to form the saturated product [12] [13].

Role of Surface Oxygen Species in Catalytic Activation Processes

Surface Oxygen Activation Mechanisms

The catalytic performance of platinum(IV) oxide hydrate is intrinsically linked to the behavior of surface oxygen species during reaction conditions [14] [15]. Upon reduction with hydrogen, the platinum dioxide structure undergoes transformation to metallic platinum while retaining specific oxygen species that play crucial roles in substrate activation [14] [16].

Spectroscopic investigations have identified multiple types of surface oxygen species, including bridging oxygen atoms, hydroxyl groups, and oxygen vacancies [14] [15]. These species exhibit distinct reactivity patterns and contribute differentially to the overall catalytic activity [11] [17]. The surface oxygen species demonstrate remarkable mobility, with diffusion coefficients determined to be approximately 5.61 × 10⁻¹⁰ cm²/s at ambient temperature [11].

Oxygen Species in Substrate Activation

Surface oxygen species function as active sites for substrate coordination and activation in various catalytic processes [15] [18]. The presence of oxygen-containing surface sites enhances the adsorption of polar substrates, particularly those containing carbonyl or nitro functional groups [14] [17].

Research has demonstrated that the concentration and nature of surface oxygen species can be modulated through pretreatment conditions, directly influencing catalytic selectivity and activity [15] [19]. High-temperature oxidative pretreatment generates stable oxygen species that persist under reducing conditions and contribute to enhanced catalytic performance [19] [18].

Dynamic Behavior of Surface Oxygen

The dynamic behavior of surface oxygen species under reaction conditions represents a critical aspect of platinum(IV) oxide hydrate catalysis [11] [18]. In situ spectroscopic studies have revealed that surface oxygen species undergo continuous formation and consumption cycles during catalytic reactions [14] [18].

The mobility of oxygen adspecies plays a fundamental role in catalyst regeneration and maintenance of catalytic activity [11] [20]. Surface oxygen migration facilitates the removal of poisoning species and enables continuous catalyst turnover under practical reaction conditions [11] [21].

Comparative Activity Profiles in Dehydrogenation vs Hydrogenolysis

Mechanistic Distinctions

The comparative analysis of dehydrogenation and hydrogenolysis reactions over platinum(IV) oxide hydrate reveals fundamental mechanistic distinctions that govern selectivity patterns [13] [22]. Dehydrogenation processes primarily involve carbon-hydrogen bond activation and subsequent hydrogen elimination, while hydrogenolysis reactions require carbon-carbon or carbon-heteroatom bond cleavage [13] [23].

Surface structure studies have identified specific platinum sites responsible for different reaction pathways [13] [24]. Atomic step sites and kink positions demonstrate enhanced activity for carbon-carbon bond breaking processes, while terrace sites favor dehydrogenation reactions [13] [24]. The distribution of these active sites determines the overall selectivity profile of the catalyst [13] [21].

Activity Comparison Data

Quantitative studies have established clear activity profiles for dehydrogenation versus hydrogenolysis reactions over platinum(IV) oxide hydrate catalysts [13] [8]. The table below summarizes comparative turnover frequencies for representative reactions:

| Reaction Type | Substrate | Temperature (°C) | Turnover Frequency (s⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| Dehydrogenation | Cyclohexane to Benzene | 423 | 0.12 | 85 |

| Hydrogenolysis | Cyclohexane to n-Hexane | 423 | 0.08 | 15 |

| Dehydrogenation | Ethanol to Acetaldehyde | 350 | 0.25 | 92 |

| Hydrogenolysis | Furfuryl Alcohol to Pentanol | 400 | 0.15 | 78 |

These data demonstrate that dehydrogenation reactions generally exhibit higher turnover frequencies compared to hydrogenolysis processes under comparable conditions [13] [23].

Structure-Activity Relationships

The relationship between catalyst structure and activity profiles reveals that surface morphology critically influences the dehydrogenation-to-hydrogenolysis selectivity ratio [13] [24]. Platinum particles with high step densities favor hydrogenolysis reactions, while smooth surfaces promote dehydrogenation pathways [13] [24].

Particle size effects have been systematically investigated, revealing that smaller platinum particles (< 2 nm) demonstrate enhanced dehydrogenation activity due to the prevalence of low-coordination surface sites [25] [19]. Larger particles (> 10 nm) exhibit increased hydrogenolysis activity attributed to the presence of extended terrace sites capable of accommodating multiple substrate molecules [19] [26].

Solvent-Mediated Effects on Catalyst Performance and Selectivity

Solvent Influence on Reaction Mechanisms

The role of solvents in platinum(IV) oxide hydrate catalysis extends beyond simple media effects to encompass direct participation in reaction mechanisms [27] [28]. Polar solvents such as ethanol and acetic acid have been shown to enhance catalytic activity through stabilization of reaction intermediates and modification of surface properties [1] [27].

Mechanistic studies have revealed that protic solvents can participate in hydrogen transfer processes, effectively increasing the local hydrogen concentration at the catalyst surface [27] [6]. The presence of water molecules facilitates long-range proton transfer mechanisms that enhance the reduction of polar substrates [6] [7].

Selectivity Modulation Through Solvent Choice

Systematic investigations of solvent effects have demonstrated significant modulation of product selectivity through appropriate solvent selection [27] [29]. The table below presents selectivity data for representative hydrogenation reactions in different solvents:

| Reaction | Solvent | Primary Product Selectivity (%) | Secondary Product Selectivity (%) | Conversion (%) |

|---|---|---|---|---|

| Benzaldehyde Hydrogenation | Ethanol | Benzyl Alcohol (89) | Toluene (11) | 95 |

| Benzaldehyde Hydrogenation | Acetic Acid | Benzyl Alcohol (96) | Toluene (4) | 98 |

| Furfural Hydrogenation | Water | Furfuryl Alcohol (82) | Tetrahydrofurfuryl Alcohol (18) | 91 |

| Furfural Hydrogenation | Ethanol | Furfuryl Alcohol (94) | Tetrahydrofurfuryl Alcohol (6) | 87 |

These data illustrate the profound impact of solvent choice on both conversion efficiency and product distribution [27] [29].

Solvent-Catalyst Interactions

The interaction between solvents and platinum(IV) oxide hydrate surfaces involves complex adsorption and coordination phenomena that influence catalytic behavior [27] [28]. Polar solvents demonstrate preferential adsorption on oxygen-rich surface sites, creating a modified catalytic environment that affects substrate accessibility and product desorption [27] [17].

Spectroscopic studies have identified specific solvent-surface interactions that correlate with observed changes in catalytic performance [27] [6]. The formation of solvent-stabilized surface complexes can either enhance or inhibit catalytic activity depending on the relative binding strengths of solvent molecules and substrates [27] [28].

Temperature-dependent solvent effects have been systematically characterized, revealing that solvent influence diminishes at elevated temperatures due to reduced surface coverage [27] [21]. At lower temperatures, solvent effects become more pronounced, offering opportunities for fine-tuning catalytic selectivity through careful solvent selection [27] [30].

GHS Hazard Statements

H272 (97.73%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant